4-(2,3,4-三甲氧基苄基)-1-哌嗪甲醛盐酸盐

描述

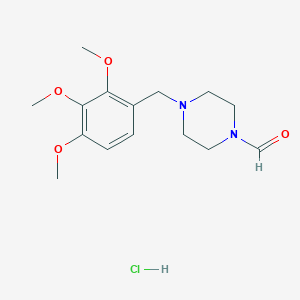

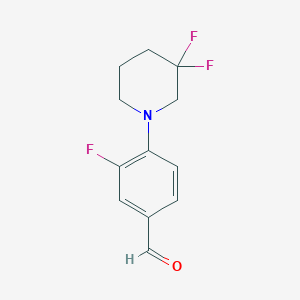

The compound “4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride” is also known as Trimetazidine dihydrochloride . It is a piperazine derivative and is used as a building block to synthesize various other compounds . It is also known for its use in the treatment of angina pectoris, a type of chest pain associated with reduced blood flow to the heart .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazin-2-one to give 4-(2,3,4-trimethoxybenzyl)piperazin-2-one . This compound can be used as a building block to synthesize Phenylpropyl trimetazidine derivatives with potent cerebral vasodilator activity and Benzoylguanidine-trimetazidine derivatives for myocardial ischemic-reperfusion activity studies .Molecular Structure Analysis

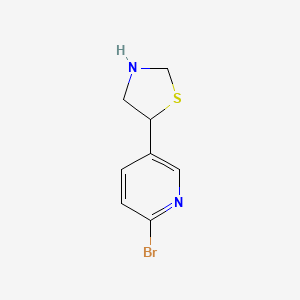

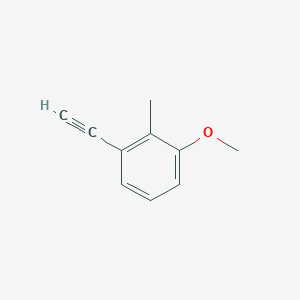

The molecular formula of this compound is C15H22N2O4 . It has an average mass of 294.346 Da and a monoisotopic mass of 294.157959 Da .Chemical Reactions Analysis

The compound can be used as a building block in the synthesis of various other compounds. For instance, it can be used to synthesize Phenylpropyl trimetazidine derivatives and Benzoylguanidine-trimetazidine derivatives .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 231-235 °C . It has a molecular weight of 339.26 .科学研究应用

Synthesis of Cerebral Vasodilators

This compound serves as a precursor in the synthesis of phenylpropyl trimetazidine derivatives , which exhibit potent cerebral vasodilator activity . These derivatives are crucial in research aimed at treating cerebrovascular disorders and enhancing cerebral blood flow.

Myocardial Ischemic-Reperfusion Injury Studies

Researchers utilize this compound to create benzoylguanidine-trimetazidine derivatives . These derivatives are instrumental in studying myocardial ischemic-reperfusion activity, which is significant for understanding heart attack mechanisms and developing treatments .

作用机制

Target of Action

The primary target of 4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride, also known as Trimetazidine, is the heart muscle . It is an anti-ischemic (antianginal) metabolic agent that improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Mode of Action

Trimetazidine works by shifting the heart’s metabolism from free fatty acids to glucose oxidation in order to optimize energy production within cells . This shift reduces the level of acidosis and, consequently, helps to maintain ionic homeostasis during ischemia .

Biochemical Pathways

The compound affects the biochemical pathway of fatty acid metabolism . By inhibiting the final step of fatty acid oxidation, it reduces the production of toxic metabolites that lead to cellular acidosis and calcium overload . This action helps to maintain the ionic and metabolic homeostasis of cells during episodes of ischemia .

Pharmacokinetics

Trimetazidine is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is 7 to 12 hours . Excretion is mainly renal (unchanged), and exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .

Result of Action

The result of Trimetazidine’s action is a significant decrease in the frequency of angina attacks . It increases coronary flow reserve, thereby delaying the onset of ischemia associated with exercise . It also limits rapid swings in blood pressure without any significant variations in heart rate .

Action Environment

The action of Trimetazidine can be influenced by several environmental factors. For instance, renal impairment can increase the exposure of the drug . Therefore, dose adjustment may be necessary in patients with renal impairment . Additionally, the drug’s efficacy can be affected by the patient’s metabolic state, as it relies on shifting the heart’s energy substrate preference from fatty acids to glucose .

安全和危害

属性

IUPAC Name |

4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-19-13-5-4-12(14(20-2)15(13)21-3)10-16-6-8-17(11-18)9-7-16;/h4-5,11H,6-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRUZDKTRHROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

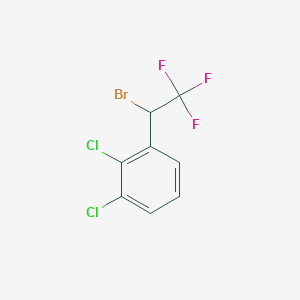

![2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407901.png)